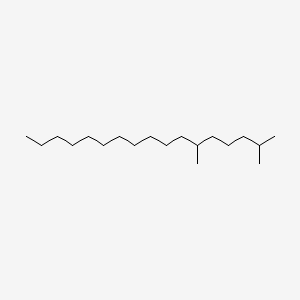
2,6-Dimethylheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethylheptadecane is a branched alkane consisting of heptadecane bearing two methyl substituents at positions 2 and 6. It has a role as a fungal metabolite.
Scientific Research Applications
Synthesis and Conversion in Pheromone Research
- Both isomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether were synthesized and converted into enantiomers of sex pheromone components of the apple leafminer, Lyonetia prunifoliella (Nakamura & Mori, 2000).
Role in Insect Pheromone Synthesis
- Meso-7,11-dimethylheptadecane, a female sex pheromone component of certain moths, was synthesized from ethyl 2-(bromomethyl)propenoate (Nagano, Kuwahara, & Yokoyama, 2007).
- The stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of lambdina species' pheromone, were synthesized using a specific intramolecular hydride transfer method (Díaz & Martín, 2000).
Pheromone Identification and Attraction Studies
- 3,13-Dimethylheptadecane was identified as a major sex pheromone component of the western false hemlock looper, attracting large numbers of males (Gries et al., 1993).
- Synthesis of all stereoisomers of 7-methylheptadecane and 7,11-dimethylheptadecane, female sex pheromone components of certain moths, was achieved starting from citronellol and methyl 3-hydroxy-2-methylpropanonate (Shirai, Seki, & Mori, 1999).
Gas Chromatographic Studies
- The stereoisomers of 7,11-dimethylheptadecane showed separation under enantioselective gas chromatographic conditions, aiding in the study of Lambdina species' pheromones (Chow, Koenig, & Kitching, 2004).
properties
CAS RN |
54105-67-8 |
|---|---|
Product Name |
2,6-Dimethylheptadecane |
Molecular Formula |
C19H40 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2,6-dimethylheptadecane |
InChI |
InChI=1S/C19H40/c1-5-6-7-8-9-10-11-12-13-16-19(4)17-14-15-18(2)3/h18-19H,5-17H2,1-4H3 |
InChI Key |
RHDKKTYWDZUSCS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(C)CCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCC(C)CCCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



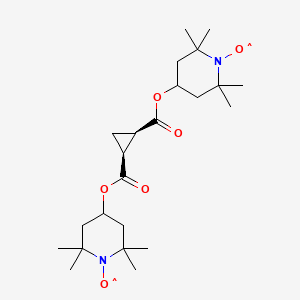
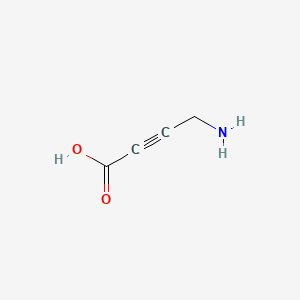


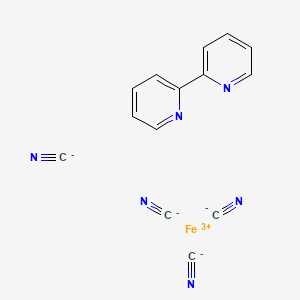
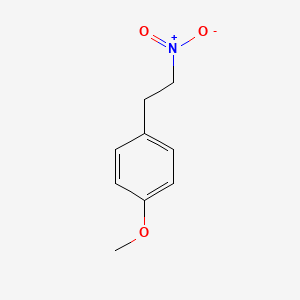
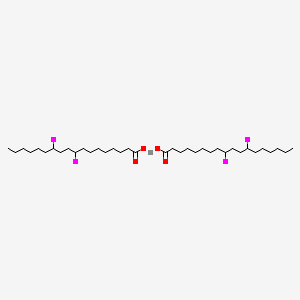
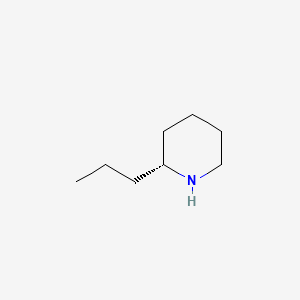
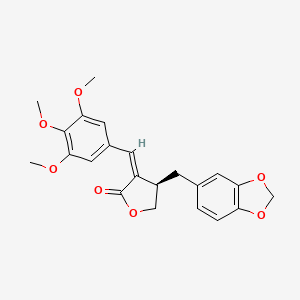
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)
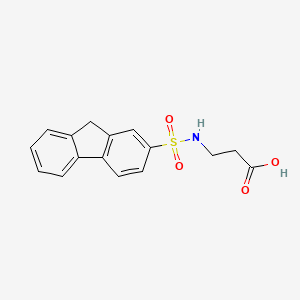
![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)
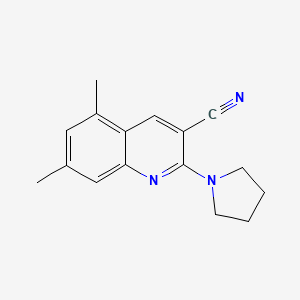
![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)